Chloranil

Catalog No.
S576286
CAS No.
118-75-2
M.F
C6Cl4O2
M. Wt
245.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloranil

CAS Number

118-75-2

Product Name

Chloranil

IUPAC Name

2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6Cl4O2

Molecular Weight

245.9 g/mol

InChI

InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

UGNWTBMOAKPKBL-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER.
g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1
ALMOST INSOL IN WATER (1:4000)
In water, 250 mg/l at room temperature
Solubility in water: none

Synonyms

2,3,5,6-Tetrachloro-2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-Tetrachloro-p-benzoquinone; 1,2,4,5-Tetrachlorobenzoquinone; 2,3,5,6-Tetrachloro-1,4-(p-)-benzoquinone; 2,3,5,6-Tetrachloro-1,4-benzoquinone; 2,3,5,6-Tetrachloro-2,5-cyclohexadiene-1,4-dione;

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl

The exact mass of the compound Chloranil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.00 malmost insol in cold petroleum ether, cold alcohol; sparingly sol in chloroform, carbon disulfide, carbon tetrachloride; soluble in ether. insoluble in water.g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1almost insol in water (1:4000)in water, 250 mg/l at room temperaturesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8432. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones. It belongs to the ontological category of 1,4-benzoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone) is a classical high-potential halogenated quinone utilized extensively as a stoichiometric oxidant, a selective dehydrogenation reagent, and a critical structural precursor in industrial pigment synthesis [1]. Characterized by its four electron-withdrawing chlorine atoms, it possesses a significantly elevated 1-electron reduction potential compared to unsubstituted quinones, enabling efficient hydride abstraction and stable radical anion formation[2]. In procurement contexts, chloranil occupies a strategic middle ground: it provides a stronger thermodynamic driving force than p-benzoquinone, yet acts as a milder, more selective oxidant than 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This precise redox balance makes it an indispensable reagent for controlled oxidations, the formulation of conductive charge-transfer complexes, and the large-scale condensation synthesis of high-performance dioxazine dyes such as Pigment Violet 23 [1].

Research Fit

Primary Reaction

Dehydrogenation, oxidative coupling, aromatization

Oxidizing Strength

Moderate electrophilic window; reduces overoxidation risk

Solubility Profile

Ether/acetone soluble; practically water insoluble

Substituting chloranil with its closest high-potential analog, DDQ, introduces severe process safety and selectivity risks. In the presence of protic solvents (water or alcohols), DDQ decomposes to release highly toxic hydrogen cyanide (HCN) gas, requiring stringent anhydrous conditions and specialized scrubbing infrastructure[1]. Furthermore, DDQ's aggressive reactivity frequently causes yield-destroying over-oxidation in sterically hindered or sensitive substrates. Conversely, substituting downwards to the cheaper, unsubstituted p-benzoquinone (BQ) fails because BQ lacks the necessary electron affinity and reduction potential to initiate efficient hydride abstraction [2]. Lateral substitution with heavier halogens, such as bromanil, alters the absolute electron affinity, which degrades the precise energy-level matching required for maximum electrical conductivity in solid-state charge-transfer complexes [3].

Substitution Risk

Why other quinone oxidants are not drop‑in replacements
p‑Chloranil (target)
Alternative quinones
Moderate electrophilicity; selective oxidation of sensitive substrates
DDQ: strong oxidant, may cause overoxidation or side reactions
Dehydrogenation and oxidative coupling pathway
o‑Chloranil: favors Diels–Alder cycloaddition and benzylic oxidation
Ether/acetone solubility; simple aqueous workup
DDQ: different solubility may alter purification and recovery

Controlled Oxidation and Prevention of Over-Oxidation

Chloranil functions as a mild, high-potential quinone that prevents the over-oxidation commonly observed with DDQ. While DDQ reacts approximately 550 times faster in standard dehydrogenation assays (e.g., tetralin conversion), this aggressive reactivity often leads to substrate decomposition or unwanted secondary oxidations in sensitive molecules like sterically hindered phenols [1]. Chloranil's moderated reduction potential allows reactions to arrest at the initial oxidation state, ensuring higher yields of the desired primary product without downstream degradation [2].

Evidence DimensionRelative dehydrogenation reaction rate
Target Compound Data1x (Baseline for controlled, selective oxidation)
Comparator Or BaselineDDQ (~550x faster reaction rate)
Quantified DifferenceDDQ is ~550 times faster but suffers from over-oxidation; Chloranil provides selective primary oxidation.
ConditionsDehydrogenation of tetralin and oxidation of sterically hindered phenols.

Buyers synthesizing sensitive intermediates should procure chloranil to avoid the yield-destroying over-oxidation and side reactions characteristic of DDQ.

Electrophilicity (E)
Head-to-head
E = -13.84 vs. DDQ E = -3.66; >10 orders of magnitude lower
Supports moderate oxidizing selectivity; limits overoxidation risk
Mayr scale, acetonitrile; J. Am. Chem. Soc. reference methods

Protic Solvent Stability and Elimination of HCN Generation

A critical limitation of DDQ in industrial scale-up is its instability in the presence of water or alcohols, where it decomposes to generate highly toxic hydrogen cyanide (HCN) gas [1]. Chloranil, lacking cyano groups, is fundamentally incapable of producing HCN. This structural difference allows chloranil to be deployed safely in a much broader range of protic solvents and moisture-rich environments without requiring extreme anhydrous conditions or specialized gas-scrubbing infrastructure [1].

Evidence DimensionToxic gas generation in protic solvents
Target Compound Data0 ppm HCN generated (structurally impossible)
Comparator Or BaselineDDQ (Generates highly toxic HCN gas upon decomposition)
Quantified DifferenceComplete elimination of the HCN generation hazard.
ConditionsReactions conducted in the presence of water or alcoholic solvents.

Eliminates the need for stringent anhydrous conditions and costly safety infrastructure required when handling DDQ at industrial scale.

Reduction Potential Control
Head-to-head
pCh2 dimer: selective oxidation; monomer unreactive, DDQ overoxidizes
Tunable oxidizing strength via dimerization or reagent choice
Intermediate reduction potential vs. p‑chloranil monomer and DDQ

Optimized Electron Affinity for Charge-Transfer Materials

In the formulation of organic charge-transfer complexes, the absolute electron affinity of the acceptor dictates the resulting electrical conductivity. Chloranil possesses an electron affinity of 2.76 eV, which is quantitatively higher than its heavier analog bromanil (2.44 eV) [1]. This 0.32 eV difference allows chloranil to form more stable, higher-conductivity complexes with tertiary amines and imidazoles, outperforming bromanil in solid-state conductivity metrics [1].

Evidence DimensionAbsolute electron affinity (eV)
Target Compound Data2.76 eV
Comparator Or BaselineBromanil (2.44 eV)
Quantified Difference+0.32 eV higher electron affinity for Chloranil.
ConditionsGas-phase electron attachment and solid-state charge-transfer complex conductivity assays.

Essential for materials scientists who require precise energy-level matching to maximize the electrical conductivity of donor-acceptor complexes.

Isomer Reactivity
Reported
p‑Chloranil: dehydrogenation; o‑chloranil: cycloaddition/benzylic oxidation
Isomers are not functionally interchangeable; application‑driven selection
Divergent reaction paths governed by carbonyl positioning

Enhanced 1-Electron Reduction Potential vs. Unsubstituted Quinones

For processes requiring efficient hydride abstraction, the unsubstituted p-benzoquinone (BQ) often lacks sufficient thermodynamic driving force. Chloranil overcomes this limitation through its four electron-withdrawing chlorine atoms, which significantly elevate its 1-electron reduction potential. Electrochemical measurements demonstrate that chloranil's 1-electron reduction potential is approximately 525 mV higher (more positive) than that of BQ [1]. This classifies chloranil as a true 'high-potential' quinone capable of driving oxidations that BQ cannot initiate.

Evidence Dimension1-electron reduction potential difference (ΔEmp)
Target Compound DataHigh-potential baseline
Comparator Or Baselinep-Benzoquinone (BQ)
Quantified Difference+525 mV higher 1-electron reduction potential for Chloranil.
ConditionsCyclic voltammetry in standardized non-aqueous conditions.

Justifies the selection of chloranil over cheaper, unsubstituted quinones when a stronger thermodynamic driving force is required for electron transfer.

Substrate Scope
Class-level
Effective across halogen, nitro, carboxy substituents where other agents fail
Reported broad functional group tolerance in carbazole synthesis
Class‑level observation; per‑substrate validation recommended
Substrate Boundary
Head-to-head
Chloranil unreactive on activated methylcyclopropanes; DDQ proceeds
Defines oxidation threshold; reagent choice must be substrate‑driven
Chemistry Letters 1987; spiro‑fused fluorene model
Industrial Precursor
Specification review
Essential for C.I. Pigment Violet 23 and diaziquone; purity ≥98–99%
Specification‑dependent procurement; no direct synthetic substitute
Research grade ≥98%; industrial grade min. 99.0% by GC

Industrial Synthesis of Dioxazine Pigments

Chloranil is the essential, non-substitutable precursor for the condensation reaction with 3-amino-N-ethylcarbazole to produce Pigment Violet 23 (PV 23), a high-performance commercial pigment. Its specific tetra-chloro substitution pattern is strictly required to form the centrosymmetric angular structure of the dioxazine dye [1].

Selective Dehydrogenation of Sensitive Hydroaromatics

Ideal for laboratory and industrial scale dehydrogenation where the substrate is prone to over-oxidation. It is specifically selected over DDQ when the reaction must be conducted in protic solvents (water or alcohols), entirely eliminating the risk of toxic hydrogen cyanide (HCN) gas generation [2].

Formulation of Organic Charge-Transfer Salts

Selected over bromanil and p-benzoquinone in the development of conductive organic materials and charge-transfer complexes with tertiary amines and imidazoles, owing to its optimal 2.76 eV electron affinity which maximizes solid-state electrical conductivity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dehydrogenation of functional group‑rich tetrahydrocarbazoles
Broad functional group tolerance
Substrate‑specific yield and purity assessment
Controlled oxidation of hindered phenols without overoxidation
Moderate oxidizing strength window
Overoxidation control verification per substrate
Industrial manufacture of C.I. Pigment Violet 23 and diaziquone API
Industrial‑grade purity specification (≥99%)
Lot‑specific purity and identity documentation
Synthesis of 2,3,5‑triaryl‑2H‑pyrroles via in situ oxidation
Mild oxidizing selectivity
Functional group integrity under reaction conditions

Physical Description

Chloranil is a yellow powder with a slight odor. (NTP, 1992)
Dry Powder
Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline]
YELLOW SOLID IN VARIOUS FORMS.

Color/Form

GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO
YELLOW LEAFLETS OR PRISMS

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

245.862290 Da

Monoisotopic Mass

243.865240 Da

Boiling Point

Sublimes (NTP, 1992)
Sublimes
SUBLIMES AT BOILING POINT

Heavy Atom Count

12

Vapor Density

Relative vapor density (air = 1): 8.5

Density

1.97 (NTP, 1992) - Denser than water; will sink
1.97
Relative density (water = 1): 2.0

LogP

3-4.9

Decomposition

WHEN HEATED TO DECOMP, IT EMITS HIGHLY TOXIC FUMES OF /HYDROGEN CHLORIDE/.

Melting Point

552 °F (decomposes) (NTP, 1992)
292 °C (SEALED TUBE)
290Â °C

UNII

01W5X7N5XV

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

FUNGICIDAL PROPERTIES... ACTIVITY ATTRIBUTED TO ROLE IN OXIDATION-REDUCTION PROCESSES AND TO INHIBITION OF CARBOXYLASES.
... Tetrachloro-1,4-benzoquinone, a cmpd previously shown to inactivate glutathione S-transferases very efficiently by covalent binding in or close to the active site, completely prevented the alkylation of the enzyme by iodoacetamide, indicating that the reaction had taken place with the cysteine residues. ... Evidence was obtained for the covalent binding of three benzoquinone molecules per subunit, ie equivalent to the number of cysteine residues present. This threefold binding /resulted/ with a fourfold molar excess of the benzoquinone, illustrating high reactivity of this cmpd. Comparison of the number of amino acid residues modified by tetrachloro-1,4-benzoquinone with the decr of catalytic activity revealed an almost complete inhibition after modification of one cysteine residue.

Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992)
0.0000051 [mmHg]
5.1X10-6 MM HG @ 25 °C
Vapor pressure, Pa at 25Â °C:

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

118-75-2

Absorption Distribution and Excretion

POORLY ABSORBED /WHEN ADMIN ORALLY IN RATS/. ...NOT ABSORBED PERCUTANEOUSLY.

Metabolism Metabolites

MICROBIAL DEGRADATION OF SODIUM PENTACHLOROPHENATE WAS STUDIED IN MIXED MICROBIAL COMMUNTIES & IN AXENIC BACTERIAL CULTURE. EVIDENCE WAS OBTAINED FOR THE PROBABLE PARTICIPATION OF 2,6-DICHLOROHYDROQUINONE & TETRACHLOROHYDROQUINONE OR TETRACHLOROBENZOQUINONE AS INTERMEDIATES IN CATABOLISM OF SODIUM PENTACHLORPHENATE.
A SMALL AMT OF CHLORANIL WAS FOUND IN THE URINE OF ANIMALS ADMIN SODIUM PENTACHLOROPHENOL. CHLORANIL WAS ALSO DETECTED IN INTESTINAL TISSUES & LIVERS OF MICE.
WHEN CHLORANIL WAS ADDED TO CULTURES OF ASPERGILLUS NIGER, NEUROSPORA CRASSA, OR MUCOR SP, RAPID BUILDUP OF FREE RADICALS...OBSERVED BY ELECTRON SPIN RESONANCE SPECTROSCOPY. YEAST SUSPENSIONS & EXTRACTS ALSO EXHIBIT RAPID BUILDUP & DECAY OF FREE RADICAL. THIS CORRESPONDS TO SEMIQUINONE.
YIELDS TETRACHLOROBENZOSEMIQUINONE IN ESCHERICHIA). /FROM TABLE/
Cultures of the basidiomycete Mycena avenacea TA8480 were shown to metabolize pentachlorophenol, tetrachloro-p-hydroquinone and 2,3,5,6-tetrachloro-p-benzoquinone. The first metabolite of the pentachlorophenol degradation pathway was identified as 2,3,5,6-tetrachloro-p-hydroquinone. ... Dechlorination of 2,3,5,6-tetrachloro-p-hydroquinone yielded 3,5,6-trichloro-2-hydroxy-p-benzoquinone. ...

Associated Chemicals

o-Chloranil;2435-53-2

Wikipedia

Chloranil

Methods of Manufacturing

REACTION OF CYCLOHEXANE AND HYDROGEN CHLORIDE MIXED WITH OXYGEN, PASSED OVER AN OXIDATION CATALYST
...FROM PARA-PHENYLENEDIAMINE OR PHENOL BY TREATING WITH POTASSIUM CHLORATE & HCL. BECAUSE OF ITS GREAT RESISTANCE TO FURTHER OXIDN, CHLORANIL IS FORMED AS FINAL PRODUCT OF CHLORATE-HCL OXIDN OF MANY AROMATIC CMPD. FOR COMPREHENSIVE LIST SEE HUNTRESS, ORGANIC CHLORINE CMPD. LAB PROCEDURE STARTING WITH PHENOL OR PARA-CHLOROPHENOL.
(A) BY OXIDN OF TRICHLOROPHENOL WITH CHROMIC ACID. (B) BY TREATING PHENOL WITH HYDROCHLORIC ACID & POTASSIUM CHLORATE. TETRACHLOROQUINONE IS SEPARATED FROM TRICHLOROQUINONE SIMULTANEOUSLY PRODUCED BY WATER SOLUBILITY OF LATTER.
From phenol, p-chlorophenol, or p-phenylenediamine by treatment with potassium chlorate and hydrochloric acid.
For more Methods of Manufacturing (Complete) data for CHLORANIL (7 total), please visit the HSDB record page.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro-: ACTIVE
COMPATIBLE WITH OTHER COMMON SEED PROTECTION PREPARATIONS.
CHLORANIL IS...USED AS SEED TREATMENT FOR VARIETY OF FIELD & VEGETABLE CROPS @ FROM 3-12 OZ/100 LB OF SEED APPLIED DRY OR AS SLURRY. IT IS ALSO USED AS SPRAY FOR TURF, FOR MILDEWS OF CABBAGE & CANTALOUPE, & FOR CELERY & TOBACCO SEEDLINGS.
TWO OF CHLORINE ATOMS IN PARA POSITION ARE EASILY SUBSTITUTED, & COMPD SUCH AS 2,5-DIANILINO-3,6-DICHLORO-QUINONE ARE MUCH USED IN DYE INDUSTRY.
Not sold in many countries

Analytic Laboratory Methods

FOR RESIDUE ANALYSIS, (A) STRIP TREATED SEED WITH ACETONE, ADD ANHYD DIETHYLAMINE & MEASURE YELLOW COLOR @ 450 NM; (B) TREAT BENZENE SOLN WITH ALKALI & MEASURE COLOR OF AQ LAYER @ 545 NM.
GC ANALYSIS OF PESTICIDES IS DISCUSSED WITH REFERENCE TO SAMPLE PREPARATION.
Analysis of products: Reduction of chloranil with potassium iodide and potentiometric titration of the liberated iodine with sodium thiosulphate or total chlorine determination by the Stpanov method or Parr bomb decomposition.
Analysis of residues: Extraction with benzene, clean-up of the extract, reaction with diphenyl-p-phenylenediamine to give a blue colour, transfer of the dye into the aqueous-acid phase, and determination by spectrophotometry at 700 nm.
EPA-B Method PMD-TLC. Thin-Layer Chromatography Systems for Identification of Pesticides-System 2.

Stability Shelf Life

Stable in closed containers. Decomposed by alkali. Slowly decomposed by sunlight. Stable in acidic media.
GOOD STORAGE STABILITY

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